N-(3-bromo-2-methylphenyl)acetamide
Overview
Description
Molecular Structure Analysis
The molecular structure of N-(3-bromo-2-methylphenyl)acetamide consists of a brominated phenyl ring attached to an acetamide functional group. The bromine atom is positioned at the 3-position, and the methyl group is at the 2-position on the phenyl ring. The acetamide moiety contributes to the overall structure, conferring its amide functionality .
Scientific Research Applications
Molecular Conformations and Supramolecular Assembly
Halogenated N,2-diarylacetamides, including compounds similar to N-(3-bromo-2-methylphenyl)acetamide, have been studied for their molecular conformations and supramolecular assembly. These compounds exhibit diverse molecular interactions, such as N-H...O and C-H...π(arene) hydrogen bonds, contributing to their structural characteristics (Nayak et al., 2014).
Spectroscopic and Electronic Properties
Research has been conducted on compounds analogous to this compound, focusing on their electronic properties and vibrational mode couplings. This includes spectroscopic analysis and quantum chemical investigations to understand their electronic structure and stability (Viana et al., 2017).
Crystal Structure Analysis
Studies on the crystal structures of compounds like 2-Chloro-N-(3-methylphenyl)acetamide provide insights into the conformation of N-H bonds and intermolecular hydrogen bonding patterns, which are relevant to understanding the structural behavior of this compound (Gowda et al., 2007).
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a compound structurally related to this compound, has been used as an intermediate in the synthesis of antimalarial drugs. Research on chemoselective acetylation techniques using immobilized lipase catalysts highlights its potential in drug synthesis (Magadum & Yadav, 2018).
Pharmacological Potential of Derivatives
The synthesis and pharmacological assessment of acetamide derivatives, including those structurally related to this compound, have revealed their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These studies demonstrate the therapeutic potential of such compounds (Rani et al., 2016).
Synthesis Under Microwave Irradiation
Research has explored the synthesis of various acetamide derivatives, including N-(4-methylphenyl) acetamide, under microwave irradiation. This method offers advantages like short reaction times and high yield, demonstrating the efficient synthesis of compounds structurally similar to this compound (Liu Chang-chu, 2014).
Noncovalent Interaction Studies
Studies on compounds such as N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, which share structural features with this compound, focus on noncovalent interactions like hydrogen, stacking, and halogen bonding. These interactions are critical for understanding the stability and reactivity of such compounds (Gouda et al., 2022).
Antimicrobial Evaluation
Some derivatives of this compound, such as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide, have been synthesized and evaluated for their antimicrobial activity. This highlights the potential of such compounds in developing new antimicrobial agents (Gul et al., 2017).
Enzyme Inhibitory Potential
Research on sulfonamides with acetamide moieties, similar to this compound, has investigated their enzyme inhibitory potential. These studies provide insights into the development of enzyme inhibitors for therapeutic applications (Abbasi et al., 2019).
Properties
IUPAC Name |
N-(3-bromo-2-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAPEVMVBWRSOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400104 | |
Record name | N-(3-bromo-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54879-19-5 | |
Record name | N-(3-bromo-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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